molecular formula C19H25N3OS B2993727 (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1351612-86-6

(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2993727
CAS No.: 1351612-86-6
M. Wt: 343.49
InChI Key: PQOPHFPAVWLRSE-UHFFFAOYSA-N
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Description

(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C19H25N3OS and its molecular weight is 343.49. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-3-18-20-10-13-22(18)14-15-8-11-21(12-9-15)19(23)16-6-4-5-7-17(16)24-2/h4-7,10,13,15H,3,8-9,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOPHFPAVWLRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms of action relevant to its pharmacological properties.

  • Molecular Formula : C19H22N3OS
  • Molecular Weight : 365.46 g/mol
  • CAS Number : 1334371-84-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce the imidazole and methylthio groups. The synthetic route may include:

  • Formation of the piperidine core.
  • Alkylation with 2-ethyl-1H-imidazole.
  • Introduction of the methylthio group on the phenyl ring.

Anticancer Activity

Recent studies have indicated that similar imidazole and piperidine derivatives exhibit significant anticancer properties. For instance, a study synthesized various imidazole derivatives and evaluated their cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). The results showed that several compounds had substantial cytotoxicity, with some derivatives causing DNA fragmentation in cancer cells .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 11HT-295.0Induction of apoptosis
Compound 12MCF-710.0Inhibition of DNA synthesis

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Compounds in this class often show reduced DNA synthesis in cancer cells, leading to cell cycle arrest.
  • Apoptosis Induction : The ability to induce apoptosis has been confirmed through assays measuring caspase activity, indicating that these compounds can trigger programmed cell death in malignant cells .

Case Studies

A notable case study involved the evaluation of a related compound's effects on breast cancer cells (MDA-MB-231). The study found that at concentrations as low as 1 µM, the compound caused significant morphological changes and enhanced caspase activity, confirming its potential as an apoptosis-inducing agent .

Summary of Findings

The following table summarizes key findings from various studies on related compounds:

Study ReferenceCompound TestedCell LineKey Findings
Imidazole DerivativeHT-29Significant cytotoxicity observed
Piperidine DerivativeMDA-MB-231Induced apoptosis at low concentrations

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